5-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
5-({2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of dichlorophenyl and methoxy groups, along with a diazinane ring, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorophenylmethanol with a suitable phenylmethoxy compound under controlled conditions to form the desired intermediate. This intermediate is then subjected to further reactions, including cyclization and sulfonation, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced reactors and purification techniques to isolate the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
5-({2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
5-({2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-({2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate its molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-({4-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE
- 5-({2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-3-THIAZOLIDINYL]ACETIC ACID
Uniqueness
Its distinct chemical structure allows for unique reactivity and interactions, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C18H12Cl2N2O3S |
---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
5-[[2-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C18H12Cl2N2O3S/c19-12-6-5-11(14(20)8-12)9-25-15-4-2-1-3-10(15)7-13-16(23)21-18(26)22-17(13)24/h1-8H,9H2,(H2,21,22,23,24,26) |
InChI Key |
MVEGLUKSGMQTHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=S)NC2=O)OCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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